Cyclohexyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity and stability. It includes identifying what types of reactions the compound undergoes and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Synthesis and Structural Analysis
- The compound is part of research efforts aimed at creating new classes of compounds with potential biological activities. One study describes the synthesis of novel cyclic dipeptidyl ureas, including similar structures, showcasing the diversity in synthetic chemistry approaches to create compounds with varying functionalities (Sañudo et al., 2006).
Biological Activities
- Research into related compounds, such as piperazine derivatives, has shown significant applications in anticancer and antituberculosis studies. A study on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives revealed some of these compounds exhibit anticancer and antituberculosis activities, suggesting potential therapeutic applications (Mallikarjuna et al., 2014).
Interaction with Biological Targets
- Another aspect of research focuses on the interaction of similar structures with biological receptors or targets, such as the CCR5 receptor, which is crucial in HIV entry inhibition. A study on a related compound, 873140, highlights its role as a potent noncompetitive allosteric antagonist of the CCR5 receptor, offering insights into the development of HIV treatments (Watson et al., 2005).
Antimicrobial and Antiproliferative Properties
- The synthesis of (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and their screening for in vitro antibacterial activity demonstrate the compound's relevance in developing new antimicrobial agents. Some derivatives showed moderate to good antimicrobial activity, underscoring the potential for therapeutic use (Mhaske et al., 2014).
Synthesis and Characterization
- Efforts in synthesizing ketamine derivatives through Mannich reactions have also been explored, indicating the versatility of piperazine structures in creating derivatives with potential therapeutic applications. These synthesized derivatives are structurally related to ketamine, hinting at their possible use in clinical therapeutics (Masaud et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
cyclohexyl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c22-18(15-4-2-1-3-5-15)21-10-8-20(9-11-21)12-17-19-16(13-23-17)14-6-7-14/h13-15H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTVCSIERBGSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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